N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and substituted with chloro and fluoro groups on the phenyl ring. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-10-6-9(2-3-11(10)17)18-15(21)8-1-4-13-12(5-8)19-14(20)7-22-13/h1-6H,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOPJVOAALVDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Carboxamide Group: The benzoxazine intermediate is then reacted with a carboxylic acid chloride or anhydride to introduce the carboxamide group at the desired position.
Substitution with Chloro and Fluoro Groups: The final step involves the selective halogenation of the phenyl ring using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) to introduce the chloro and fluoro substituents.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The carbonyl group in the benzoxazine ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols and oxidized compounds, respectively.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzoxazine ring and exhibits different biological activities, including antibacterial properties.
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Another quinazoline derivative with anticancer properties, highlighting the versatility of the chloro and fluoro substituents in different chemical contexts.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to other related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
